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AMG 319 Profile and Trial Snapshot

The table below summarizes the core characteristics and available data for AMG 319 from the Phase IIa trial

NCT02540928 [1] [2].

Attribute Details for AMG 319

Drug Class PI3Kδ inhibitor (oral targeted therapy) [1] [2]

Mechanism of
Action

Inhibits PI3Kδ protein, abrogating Treg-mediated immunosuppression to

augment CD8+ T-cell anti-tumor activity [2]

Tested Setting Neoadjuvant (pre-surgical) in resectable HNSCC [1]

Clinical Phase Phase IIa (Trial Terminated) [1] [2]

Primary Endpoint Change in CD8+ effector T cell numbers in tumor tissue [1]

Key Efficacy Signal One patient with a T1 oral cavity SCC achieved a complete pathological
response [2]

Key Safety Finding Significant immune-related toxicities (rash, diarrhoea/colitis) led to early
discontinuation in 9 of 22 patients; AEs were manageable with treatment
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Attribute Details for AMG 319

withdrawal and support [2]

Pharmacodynamic
Data

Target engagement confirmed via reduction in pAkt levels (51.6-88.9%
inhibition 4h post-dose) [2]

Comparative Landscape of HNSCC Systemic Therapies

This table places AMG 319 in context with other classes of therapies used in HNSCC. Note that comparisons

are indirect due to differences in trial designs and stages of development.

Therapy Class Example Agents Mechanism of Action
Typical Settings & Efficacy
Notes

PI3Kδ Inhibitor AMG 319 Targets PI3Kδ to disrupt

Treg function and enhance
CD8+ T-cell activity in

tumor microenvironment
[1] [2]

Neoadjuvant. Early-phase data

shows on-target
immunomodulatory effect but

significant toxicity, limiting
development [2].

Immune
Checkpoint
Inhibitors (Anti-
PD-1)

Pembrolizumab,
Nivolumab

Blocks PD-1 on T-cells to
restore anti-tumor

immunity [3] [4]

Recurrent/Metastatic (1st &
2nd line), Perioperative.

Standard of care with proven
survival benefit [5] [3] [4].

Induction
Chemotherapy

Platinum-based
regimens

Cytotoxic chemotherapy to
kill rapidly dividing cells [5]

Prior to surgery/radiotherapy.
Shows marginal locoregional

control benefits but limited
impact on overall survival [5].

Neoadjuvant
Immunotherapy
Combos

Anti-PD-(L)1 +
Chemotherapy

Combines immune
activation with direct tumor

cell killing [5]

Neoadjuvant. Achieves
pathological complete

response (pCR) rates of 26.7–
30.1% [5].
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Detailed Experimental Protocol from AMG 319 Trial

For scientific evaluation, here are the key methodological details from the AMG 319 trial [1] [2]:

Trial Design: Randomized, double-blind, placebo-controlled Phase IIa neoadjuvant "window-of-

opportunity" study.
Patient Population: 54 patients with operable HNSCC (HPV+ or -) of hypopharynx, oropharynx, oral

cavity, supraglottis, or larynx. Patients had ECOG 0/1 and adequate organ function.
Intervention: Patients randomized 2:1 to receive oral AMG 319 (400 mg once daily) or placebo for 20

to 29 days immediately before planned resection surgery.
Primary Endpoint Assessment: Changes in tumor-infiltrating immune cell density (e.g., CD8+ T

cells) were measured by comparing tumor tissue collected at baseline (screening) and during surgery
[1].

Pharmacodynamic Assessment: PI3Kδ target inhibition was confirmed via a pAkt assay performed
on patient samples collected on day 1 and day 15, 4 hours post-dosing [2].

Systemic Immune Function: Humoral and cellular immune responses to a tetanus vaccine were
employed to confirm non-tumor immunocompetence [2].

AMG 319 Mechanism of Action

The following diagram illustrates the proposed mechanism of action of AMG 319 in the tumor

microenvironment, based on trial data [1] [2].
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The diagram shows how AMG319 inhibits the PI3Kδ protein, leading to Treg depletion and enhanced CD8+

T-cell activity [1] [2].

Interpretation and Future Directions

The data indicates that while AMG 319 successfully engaged its target and demonstrated a proof-of-concept

immunomodulatory effect, its clinical development in HNSCC was likely halted due to a narrow therapeutic

window [2]. The significant incidence of immune-related adverse events, while manageable, posed a

challenge for its use in the pre-surgical setting.

For researchers, this case highlights:
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The Promise of Treg-Targeting: Modulating regulatory T-cells remains a valid strategy for

overcoming immunosuppression in HNSCC.
The Toxicity Hurdle: Achieving a balance between effective Treg depletion and acceptable toxicity is

a key challenge for this class of drugs.

Future efforts may focus on next-generation PI3Kδ inhibitors with improved safety profiles, alternative

dosing schedules, or strategies to identify patient subgroups most likely to benefit from this mechanism.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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